2-Nitrophenyl-beta-D-galactopyranoside
Overview
Description
2-Nitrophenyl-beta-D-galactopyranoside is a chemical compound widely used as a substrate for the enzyme β-galactosidase. This compound is particularly valuable in biochemical assays due to its ability to produce a yellow chromogenic product upon enzymatic hydrolysis, making it useful for colorimetric and spectrophotometric applications .
Mechanism of Action
Target of Action
The primary target of ONPG is the enzyme β-galactosidase . This enzyme is responsible for breaking down lactose into galactose and glucose .
Mode of Action
ONPG acts as a synthetic analog of lactose and is used in biochemical assays to detect β-galactosidase activity . The enzyme β-galactosidase hydrolyzes the colorless ONPG into galactose and ortho-nitrophenol . The latter is yellow in color and can be detected spectrophotometrically at 420 nm in alkaline conditions .
Biochemical Pathways
The hydrolysis of ONPG by β-galactosidase results in the release of galactose and a yellow chromogenic compound .
Pharmacokinetics
It is known that onpg is soluble in water , which could influence its absorption and distribution in biological systems.
Result of Action
The hydrolysis of ONPG by β-galactosidase leads to the release of galactose and a yellow chromogenic compound . This color change provides a visual indication of the presence and activity of β-galactosidase .
Action Environment
The action of ONPG is influenced by environmental factors such as temperature and pH. For instance, the storage temperature for ONPG is recommended to be -20°C . Additionally, the detection of ortho-nitrophenol, the product of ONPG hydrolysis, is performed at 420 nm in alkaline conditions , indicating that pH can influence the efficacy of ONPG as a substrate for β-galactosidase.
Biochemical Analysis
Biochemical Properties
2-Nitrophenyl-beta-D-galactopyranoside plays a significant role in biochemical reactions. It interacts with the enzyme β-galactosidase . β-Galactosidase breaks down lactose into galactose and glucose . It is not lactose specific and can act on simple galactosides . The hydrolysis of this compound results in the release of galactose and a yellow chromogenic compound .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role as a substrate for β-galactosidase . The hydrolysis of this compound can be used to detect the presence of β-galactosidase, and hence, influence cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis by the enzyme β-galactosidase . This results in the release of galactose and a yellow chromogenic compound . The yellow compound can be detected spectrophotometrically, making this compound a useful tool for detecting the presence and activity of β-galactosidase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can be observed rapidly, within a 24-hour period . This is because the hydrolysis of this compound by β-galactosidase does not depend on an induced or constitutive permease enzyme to enter the cell .
Metabolic Pathways
This compound is involved in the metabolic pathway of lactose degradation, where it acts as a substrate for the enzyme β-galactosidase .
Subcellular Localization
Given its role as a substrate for β-galactosidase, it is likely to be found wherever this enzyme is present within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrophenyl-beta-D-galactopyranoside can be synthesized through the glycosylation of 2-nitrophenol with a suitable galactosyl donor. The reaction typically involves the use of a catalyst such as silver carbonate or silver oxide to facilitate the glycosidic bond formation. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosidic bond .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrophenyl-beta-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by β-galactosidase. This hydrolysis results in the cleavage of the glycosidic bond, releasing galactose and 2-nitrophenol .
Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of β-galactosidase under mild conditions, such as a neutral pH and moderate temperature. The reaction can be monitored by measuring the absorbance of the yellow product, 2-nitrophenol, at 405 nm .
Major Products Formed: The major products formed from the hydrolysis of this compound are galactose and 2-nitrophenol. The latter is a yellow chromogenic compound that is easily detectable, making it useful for various analytical applications .
Scientific Research Applications
2-Nitrophenyl-beta-D-galactopyranoside is extensively used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary application is as a substrate for β-galactosidase in assays to measure enzyme activity. This compound is also used in the detection of lacZ gene expression in bacterial systems, as the hydrolysis product, 2-nitrophenol, provides a convenient colorimetric readout .
In addition to its use in enzyme assays, this compound is employed in environmental testing to detect coliform bacteria in water samples. The presence of β-galactosidase in these bacteria leads to the hydrolysis of the compound, indicating contamination .
Comparison with Similar Compounds
2-Nitrophenyl-beta-D-galactopyranoside is often compared with other chromogenic substrates for β-galactosidase, such as 4-nitrophenyl-beta-D-galactopyranoside and 6-bromo-2-naphthyl-beta-D-galactopyranoside. While these compounds also produce colored products upon hydrolysis, this compound is unique in its high sensitivity and ease of detection due to the distinct yellow color of 2-nitrophenol .
List of Similar Compounds:- 4-Nitrophenyl-beta-D-galactopyranoside
- 6-Bromo-2-naphthyl-beta-D-galactopyranoside
- 2-Nitrophenyl-beta-D-glucopyranoside
- 4-Methylumbelliferyl-beta-D-galactopyranoside
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWPCJHYPSUOFW-YBXAARCKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861907 | |
Record name | 2-Nitrophenyl-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige solid; [Sigma-Aldrich MSDS] | |
Record name | 2-Nitrophenyl-beta-D-galactopyranoside | |
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Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26731487 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
369-07-3, 28347-45-7, 30677-14-6 | |
Record name | o-Nitrophenyl β-D-galactopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=369-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | o-Nitrophenyl beta-D-galactopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrophenylgalactosides | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028347457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitrophenyl beta-D-galactoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030677146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitrophenyl-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitrophenyl-beta-D-galactopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.106 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-nitrophenyl β-D-galactoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | O-NITROPHENYL .BETA.-D-GALACTOPYRANOSIDE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Nitrophenyl-β-D-galactopyranoside (ONPG) is a chromogenic substrate for the enzyme β-galactosidase. It mimics lactose, the natural substrate of β-galactosidase, and upon hydrolysis by the enzyme, it releases 2-nitrophenol, a yellow compound [, , , , , , , , ]. This color change allows for the detection and quantification of β-galactosidase activity.
- Spectroscopic Data: ONPG exhibits absorbance in the UV-Vis range. Upon hydrolysis by β-galactosidase, the released 2-nitrophenol shows a distinct absorbance peak at 420 nm, enabling its quantification [, ].
A: ONPG is a valuable tool in bacterial identification. Many bacteria, particularly Enterobacteriaceae, possess the enzyme β-galactosidase. The ability to hydrolyze ONPG, indicated by the development of a yellow color, helps differentiate between lactose-fermenting and non-lactose-fermenting bacteria [, , ]. This is especially useful in clinical diagnostics and food safety testing.
A: Yes, some bacteria, particularly within the Salmonella genus, exhibit a delayed positive ONPG test. This is attributed to the lack of a true β-galactosidase. Instead, these strains may possess an enzyme that slowly cleaves ONPG, resulting in a delayed color change [, ]. This phenomenon has taxonomic implications and can be used to differentiate between Salmonella subgenera.
A: Yes, ONPG has been instrumental in studying lactose transport mechanisms in bacteria like Escherichia coli and Streptococcus mutans. Researchers have used ONPG to investigate the role of phosphoenolpyruvate (PEP)-dependent phosphotransferase systems (PTS) in transporting lactose and its analogs into bacterial cells [, , ]. The presence or absence of PEP-dependent ONPG phosphorylation helped differentiate between PTS-mediated transport and active transport mechanisms.
A: Yes, the ONPG test, in conjunction with other assays, can provide insights into the type of β-galactosidase present in a sample. For instance, some bacterial strains hydrolyze ONPG-6-phosphate but not ONPG, indicating the presence of a phospho-β-galactosidase [, ]. Other bacteria, like certain Enterobacter aerogenes and Klebsiella pneumoniae strains, hydrolyze ONPG-6-P but not ONPG, resembling the β-galactosidase system of Staphylococcus aureus [].
A: ONPG has been utilized in studies examining the energy cost of transport in Escherichia coli [, ]. By depleting E. coli cells of their energy reserves and providing ONPG as a substrate, researchers observed that even the "downhill" transport of ONPG, driven by its concentration gradient, required energy. This finding supported the chemiosmotic theory of energy coupling.
A: While primarily used as a substrate, ONPG can display growth-inhibitory activity against certain bacteria, particularly Escherichia coli. This effect is enhanced in the presence of inducers like lactose and isopropyl thio-β-D-galactosidase (IPTG), which stimulate β-galactosidase production []. The increased β-galactosidase activity leads to higher ONPG hydrolysis and a stronger inhibitory effect.
A: Yes, ONPG is a common substrate for studying the kinetic properties of β-galactosidases from various sources, including bacteria, fungi, and yeast [, , , , , , , ]. Researchers determine kinetic parameters such as Km (Michaelis constant), Vmax (maximum velocity), and Kcat (turnover number) using ONPG as a substrate, providing insights into enzyme activity and efficiency.
- Lactose hydrolysis: β-galactosidase is used to reduce lactose content in dairy products for lactose-intolerant individuals [].
- Galacto-oligosaccharide (GOS) synthesis: β-galactosidase can synthesize GOS, prebiotic compounds with health benefits, from lactose [, ].
ANone: Yes, several alternative substrates exist for β-galactosidase, including:
- Chlorophenol red-β-D-galactopyranoside (CPRG): Offers higher sensitivity than ONPG for quantifying enzyme levels due to its higher extinction coefficient [, ].
- 4-Fluoro-2-nitrophenyl-β-D-galactopyranoside (PFONPG): Serves as a potential NMR-sensitive reporter molecule for β-galactosidase activity [].
- Fluorescein di-β-D-galactopyranoside (FDG): A fluorogenic substrate used for flow cytometry analysis and sorting of cells expressing β-galactosidase [].
A: Yes, the β-galactosidase gene (lacZ) is often used as a reporter gene in transfection studies. By introducing lacZ into cells, researchers can assess transfection efficiency by measuring β-galactosidase activity using ONPG as a substrate [, ]. The yellow color development indicates successful transfection and lacZ expression.
A: ONPG, in conjunction with other methods, can be used to assess fecal contamination in water. Colilert-18® media, used in water testing, contains ONPG as a substrate for detecting coliform bacteria, including E. coli []. The presence of coliforms, indicated by ONPG hydrolysis, suggests fecal contamination.
ANone: Some limitations of using ONPG include:
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